molecular formula C19H22N4O3S2 B11138282 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11138282
M. Wt: 418.5 g/mol
InChI Key: SYKYELYZGVANHB-UVTDQMKNSA-N
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Description

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and several functional groups that contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O3S2/c1-12(2)11-20-16-13(17(24)22-7-5-4-6-15(22)21-16)10-14-18(25)23(8-9-26-3)19(27)28-14/h4-7,10,12,20H,8-9,11H2,1-3H3/b14-10-

InChI Key

SYKYELYZGVANHB-UVTDQMKNSA-N

Isomeric SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCOC

Canonical SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone ring, followed by the construction of the pyridopyrimidinone core. Key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone intermediate.

    Construction of the Pyridopyrimidinone Core: This involves the cyclization of a suitable precursor, such as a pyridine derivative, with a urea or thiourea derivative under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the thiazolidinone intermediate with the pyridopyrimidinone core using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Moiety

The thiazolidinone ring (highlighted in blue below) is a key reactive site. Its 4-oxo and 2-thioxo groups enable nucleophilic substitutions and tautomerization.

Reaction TypeConditionsProductsMechanismCitations
Nucleophilic Substitution Basic aqueous media (e.g., NaOH, 60°C)Replacement of thioxo sulfur with oxygen or aminesSN2 at C2 via deprotonation of thiol group
Tautomerization Room temperature in polar solventsThione-thiol tautomersProton transfer between S and N atoms

The Z-configuration of the exocyclic double bond (C5-ylidene) further stabilizes the thiazolidinone through conjugation with the pyrido[1,2-a]pyrimidinone system.

Pyrido[1,2-a]pyrimidinone Core Reactivity

The pyrido[1,2-a]pyrimidinone scaffold (green) undergoes electrophilic aromatic substitution (EAS) and oxidation:

PositionReactionConditionsOutcome
C7-methylOxidation KMnO4, acidic conditionsConversion to carboxylic acid
C3-methyleneCycloaddition Dienophiles (e.g., maleic anhydride)Formation of bicyclic adducts
N2-aminoAcylation Acetyl chloride, pyridineN-acetyl derivative

Methoxyethyl Side Chain

The 2-methoxyethyl group (red) participates in:

  • Demethylation : HI (47%, reflux) → hydroxethyl derivative.

  • Oxidation : CrO3/H2SO4 → ketone intermediate.

2-Methylpropylamino Group

The 2-methylpropylamino substituent (purple) reacts via:

  • Alkylation : Ethyl iodide, K2CO3 → quaternary ammonium salt.

  • Deprotonation : Strong bases (e.g., LDA) → amidate ion for further coupling .

Catalytic and Solvent Effects

Reaction outcomes are highly solvent- and catalyst-dependent:

ReactionOptimal SolventCatalystYield (%)
Thiazolidinone alkylationDMFTriethylamine78
Pyrimidinone acylationTHFDMAP65
Oxidative demethylationAcetic acidNone82

Mechanistic Insights from Spectroscopy

  • NMR : ¹H NMR (DMSO-d6) shows deshielded H5 (δ 8.2 ppm) due to conjugation with the thiazolidinone.

  • IR : Strong C=O stretches at 1680 cm⁻¹ (pyrimidinone) and 1720 cm⁻¹ (thiazolidinone) .

Stability and Degradation Pathways

The compound degrades under:

  • Acidic Hydrolysis (HCl, 100°C): Cleavage of the thiazolidinone ring → thiourea and pyrido-pyrimidinone fragments.

  • UV Light : Photooxidation of the methylene bridge → epoxide formation .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiazolidinone moiety in this compound suggests potential antimicrobial properties, making it a candidate for further investigation in this area .

Antitumor Activity

Studies have reported that certain pyrido[1,2-a]pyrimidine derivatives possess antitumor activity. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor cell proliferation. The unique structural features of this compound may enhance its interaction with cancer cell targets, warranting detailed pharmacological studies .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest that it could modulate pathways linked to inflammation and cancer progression by targeting specific proteins or enzymes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several thiazolidinone derivatives for their antimicrobial properties. The results indicated that compounds similar to the one exhibited significant activity against resistant bacterial strains. This highlights the potential use of such compounds in developing new antibiotics .

Case Study 2: Antitumor Mechanisms

In another study focusing on pyrido[1,2-a]pyrimidine derivatives, researchers demonstrated that these compounds could inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms. Such findings support further exploration of the compound's antitumor capabilities .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone ring and may exhibit similar biological activities.

    Pyridopyrimidinones: Compounds with this core structure may have comparable chemical properties and applications.

    Methoxyethyl Derivatives: These compounds contain the methoxyethyl group, which can influence their solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate the existing research on its biological activity, particularly focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone ring and a pyridopyrimidinone core, contributing to its biological activity. Its molecular formula is C19H22N4O3S2C_{19}H_{22}N_{4}O_{3}S^{2} . The structure includes various functional groups that enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. The compound has shown:

  • Antibacterial Activity : It has been tested against several Gram-positive and Gram-negative bacteria. Notably, it exhibited activity that surpassed traditional antibiotics such as ampicillin and streptomycin by 10–50 times .
    • Minimum Inhibitory Concentration (MIC) : The most active derivatives reported MIC values ranging from 0.0040.004 to 0.030.03 mg/mL against sensitive strains .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Staphylococcus aureus0.020.04
Escherichia coli0.030.06
  • Antifungal Activity : The compound also demonstrated antifungal properties with MIC values ranging from 0.0040.004 to 0.060.06 mg/mL against various fungi . The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazolidinone ring and the pyridopyrimidinone core significantly impact the biological activity of these compounds. For instance, the presence of specific substituents on the nitrogen atom of the thiazolidinone moiety enhances antibacterial efficacy .

The proposed mechanism of action for these compounds involves interference with bacterial cell wall synthesis and disruption of cellular processes leading to cell death . Molecular docking studies suggest that these compounds bind effectively to bacterial enzymes, inhibiting their function.

Case Studies

  • Study on Derivatives : A comprehensive study involving various N-derivatives of thiazolidinones showed that compounds with higher lipophilicity exhibited increased antibacterial activity . This study highlighted the importance of molecular modifications in enhancing efficacy.
  • In vitro Evaluations : In vitro tests demonstrated that certain derivatives not only inhibited bacterial growth but also displayed low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the key synthetic pathways for synthesizing this thiazolidinone-pyrido-pyrimidinone hybrid compound?

  • Answer : The compound is synthesized via multi-step reactions, typically involving: (i) Condensation : Reaction of substituted pyrimidine intermediates with aromatic aldehydes to form Schiff bases. (ii) Cyclization : Thiazolidinone ring formation using 2-mercaptoacetic acid under reflux conditions . (iii) Purification : Column chromatography or recrystallization to isolate the Z-configuration isomer, critical for biological activity . Example: Azo-linked thiazolidinone derivatives were prepared similarly, with NMR confirming regioselectivity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Answer : A combination of:
  • 1H/13C NMR : To confirm substituent positions and Z/E isomerism (e.g., vinyl proton coupling constants) .
  • FT-IR : Identification of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : For molecular ion validation .

Q. What solvent systems are optimal for solubility and stability during synthesis?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the pyrido-pyrimidinone core. Stability tests in ethanol or methanol at 4°C show minimal degradation over 48 hours .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazolidinone ring closure step?

  • Answer : Key parameters include:
  • Temperature : Reflux in acetic acid (110–120°C) improves cyclization efficiency .
  • Catalysis : Use of anhydrous ZnCl₂ or p-TsOH to accelerate ring closure .
  • Reagent Ratios : A 1:1.2 molar ratio of Schiff base to 2-mercaptoacetic acid minimizes side products .

Q. How should researchers resolve contradictions in reported antimicrobial activity data for this compound?

  • Answer : Discrepancies may arise from:
  • Strain Variability : Test against standardized microbial strains (e.g., ATCC) with controlled inoculum sizes.
  • Stereochemical Purity : Verify Z-configuration via X-ray crystallography or NOESY NMR, as E-isomers often show reduced activity .
  • Assay Conditions : Use broth microdilution (CLSI guidelines) instead of disk diffusion for quantitative MIC comparisons .

Q. What computational methods aid in predicting the compound’s reactivity or binding interactions?

  • Answer :
  • DFT Calculations : To model electrophilic regions (e.g., thioxo group) for nucleophilic attack predictions .
  • Molecular Docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes in physiological conditions .

Q. How does modifying the 2-methylpropylamino substituent affect bioactivity?

  • Answer : Systematic SAR studies show:
  • Bulky Groups (e.g., tert-butyl): Enhance membrane permeability but reduce solubility.
  • Polar Groups (e.g., hydroxyl): Improve water solubility but may decrease antimicrobial potency.
  • Reference : Analogous pyrimidinone derivatives with varied alkylamines showed a 3–5× MIC range against S. aureus .

Q. What strategies mitigate degradation during long-term storage?

  • Answer :
  • Lyophilization : Stable for >6 months at -20°C in amber vials.
  • Additives : Include 1% ascorbic acid to prevent oxidation of the thioxo group .
  • Monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to track purity .

Data Analysis and Contradiction Resolution

Q. How should conflicting results in antioxidant assays (e.g., DPPH vs. FRAP) be interpreted?

  • Answer :
  • Mechanistic Differences : DPPH detects H-atom donors, while FRAP measures electron transfer. The compound’s thioxo group may favor electron donation over H-transfer.
  • Concentration Effects : Test a wider range (0.1–100 µM) to identify non-linear responses .

Q. What experimental controls are critical when evaluating cytotoxicity in mammalian cell lines?

  • Answer :
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid false positives.
  • Time-Course Assays : 24h vs. 48h exposure to assess delayed toxicity .
  • Positive Controls : Compare with known cytotoxins (e.g., doxorubicin) to validate assay sensitivity .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Activity Reference
Thiazolidinone cyclization120°C, ZnCl₂ catalysisYield ↑ 25% (vs. uncatalyzed)
Antimicrobial testingCLSI broth microdilutionMIC reproducibility ±10%
Solubility5% DMSO in PBSNo precipitation for 24h at 25°C

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